Product packaging for 2,3-Dimethyl-4-phenylquinoline(Cat. No.:CAS No. 10352-65-5)

2,3-Dimethyl-4-phenylquinoline

Cat. No.: B14726027
CAS No.: 10352-65-5
M. Wt: 233.31 g/mol
InChI Key: CEGOBACMMLDFSI-UHFFFAOYSA-N
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Description

Significance within the Quinoline (B57606) Heterocycle Family

The quinoline scaffold is a cornerstone in organic chemistry, first isolated from coal tar in 1834. iipseries.org Compounds containing this ring system are integral to numerous fields. sigmaaldrich.com They form the basis for a large number of pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.comnih.gov The nitrogen atom in the ring imparts basicity and the ability to form hydrogen bonds, while the extended aromatic system provides a rigid framework suitable for molecular recognition and interaction with biological targets.

The substitution pattern on the quinoline ring dictates its properties and applications. The presence of alkyl (like dimethyl) and aryl (like phenyl) groups, as seen in 2,3-Dimethyl-4-phenylquinoline, significantly influences the molecule's steric and electronic characteristics, which in turn can fine-tune its chemical reactivity and biological activity.

Overview of Research Trajectories for Arylquinolines

Arylquinolines, a class of compounds that includes this compound, are a major focus of modern chemical research. The introduction of an aryl group, such as the phenyl substituent at the 4-position, creates a class of compounds with distinct three-dimensional structures and electronic properties.

A significant trajectory in the study of arylquinolines is in the field of medicinal chemistry. For instance, various 2-arylquinoline derivatives have been investigated as potent anticancer agents. nih.gov Research has shown that these compounds can act as inhibitors of critical cellular enzymes like histone deacetylases (HDACs) nih.gov and protein kinases, which are often dysregulated in cancer cells. The development of 2-phenylquinoline-4-carboxylic acid derivatives, for example, has led to the discovery of selective HDAC inhibitors with potential for cancer therapy. nih.gov Furthermore, substituted 2-pyridyl-4-phenylquinolines have been synthesized to act as bidentate ligands capable of forming complexes with transition metals like ruthenium and osmium, with potential applications in photophysics and catalysis. mdpi.com

Historical Context of Quinoline Synthesis Relevant to this compound

The construction of the quinoline ring system has been a subject of chemical synthesis for over a century, with several named reactions developed to afford substituted derivatives. The synthesis of a polysubstituted quinoline like this compound would rely on these established methods.

One of the most relevant historical methods is the Doebner-von Miller reaction , first reported in 1881. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.org To synthesize this compound via this route, one would theoretically react aniline with 3-methyl-4-phenyl-3-en-2-one. The mechanism proceeds through a series of steps including conjugate addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline. wikipedia.org Variations of this method are known to produce 2,4-disubstituted and 2,3-disubstituted quinolines. iipseries.orgwikipedia.org

Another cornerstone of quinoline synthesis is the Friedländer synthesis , discovered in 1882. nih.govwikipedia.org This reaction provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govorganic-chemistry.org For the synthesis of this compound, the reaction would involve the condensation of 2-aminobenzophenone (B122507) with 2-butanone. The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.orgcambridge.org The Friedländer synthesis is a versatile and widely used method for preparing poly-substituted quinolines. researchgate.net

Physicochemical Data

PropertyValue
Molecular Formula C₁₇H₁₅N
Molecular Weight 233.31 g/mol
IUPAC Name This compound

Table of Related Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N B14726027 2,3-Dimethyl-4-phenylquinoline CAS No. 10352-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10352-65-5

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

2,3-dimethyl-4-phenylquinoline

InChI

InChI=1S/C17H15N/c1-12-13(2)18-16-11-7-6-10-15(16)17(12)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

CEGOBACMMLDFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethyl 4 Phenylquinoline and Analogues

Copper-Promoted Cyclization Approaches

A novel and efficient strategy for synthesizing substituted quinolines involves the use of copper catalysts to promote the cyclization of benzylic azides with alkynes. rsc.orgresearchgate.net This approach is noted for its high yields, broad substrate compatibility, and excellent control over the placement of substituents (regioselectivity). rsc.orgx-mol.com

The copper-promoted reaction between benzylic azides and internal alkynes provides a direct, one-step route to polysubstituted quinolines. rsc.orgresearchgate.net This method stands in contrast to older, two-step procedures that require separate acid-promoted cycloaddition and subsequent oxidation steps. rsc.orgrsc.org The reaction is believed to proceed through the in-situ generation of an N-arylimine from the benzylic azide (B81097), which then undergoes a [4+2] cycloaddition with the alkyne. rsc.orgx-mol.com For instance, the synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline, an analogue of the target compound, has been successfully demonstrated using this methodology. rsc.orgresearchgate.net The reaction of a substituted benzylic azide with 2-butyne (B1218202) would be a direct pathway to forming the 2,3-dimethylquinoline (B161893) core.

Table 1: Copper-Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes rsc.orgresearchgate.net

Benzylic Azide (Substituent)AlkyneCatalystSolventTemp (°C)Yield (%)
Phenyl (H)DiphenylacetyleneCu(OTf)₂CH₃NO₂8095
4-MethylphenylDiphenylacetyleneCu(OTf)₂CH₃NO₂8092
4-ChlorophenylDiphenylacetyleneCu(OTf)₂CH₃NO₂8085
4-BromophenylDiphenylacetyleneCu(OTf)₂CH₃NO₂8088
Phenyl (H)1-Phenyl-1-propyneCu(OTf)₂CH₃NO₂8082

A key advantage of this copper-catalyzed approach is that it proceeds under neutral reaction conditions. rsc.orgresearchgate.net This avoids the use of harsh acids or bases that can be incompatible with sensitive functional groups on the starting materials. rsc.orgrsc.org The use of copper(II) triflate (Cu(OTf)₂) as a catalyst in a solvent like nitromethane (B149229) at elevated temperatures (e.g., 80-100 °C) has proven effective. rsc.orgresearchgate.net The neutrality of the process enhances its functional group tolerance, making it a versatile tool for the synthesis of a wide array of complex quinoline (B57606) derivatives. rsc.orgrsc.org

Classical and Modified Cyclization Reactions

Traditional methods for quinoline synthesis, many of which were developed over a century ago, remain highly relevant and are continuously being adapted and improved.

The condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group is a cornerstone of quinoline synthesis. organic-chemistry.org To synthesize 2,3-Dimethyl-4-phenylquinoline, 2-aminobenzophenone (B122507) serves as the ideal starting material, providing the 4-phenyl substituent and the aniline (B41778) portion of the quinoline ring. The reaction partner required to install the two methyl groups at the 2- and 3-positions is butanone (methyl ethyl ketone).

This reaction, a variant of the Friedländer synthesis, is typically promoted by an acid catalyst. du.edu.eg While early methods used base catalysts or high temperatures without a catalyst, acid catalysis has been shown to overcome limitations, especially when using less reactive 2-aminoaryl ketones like 2-aminobenzophenone. du.edu.eg Catalysts such as phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) have been used effectively for the solvent-free synthesis of similar 2-acyl-4-phenylquinolines. researchgate.net Similarly, poly(phosphoric acid) has been employed to catalyze the reaction between 2-aminobenzophenone and pentan-2,3-dione to produce a related quinoline derivative in high yield. nih.gov

The Friedländer synthesis, first reported in 1882, is a fundamentally important method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a ketone. wikipedia.orgnih.gov Its operational simplicity and the accessibility of starting materials have cemented its utility. jk-sci.com The classical reaction often involved heating the reactants in the presence of a base like sodium hydroxide. nih.gov

Over the years, numerous modifications have expanded the scope and efficiency of the Friedländer synthesis. These adaptations include the use of various catalysts and reaction conditions:

Acid Catalysis : Strong acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid can effectively catalyze the condensation, often providing higher yields than base-catalyzed methods. organic-chemistry.orgdu.edu.eg

Lewis Acid Catalysis : A range of Lewis acids, including neodymium(III) nitrate (B79036) hexahydrate, have been shown to be efficient catalysts for this transformation. wikipedia.org

Microwave Irradiation : The use of microwave irradiation can significantly accelerate the reaction, leading to rapid and efficient synthesis of quinolines, sometimes under solvent-free conditions. organic-chemistry.orgjk-sci.commdpi.com

Heterogeneous Catalysts : Solid-supported catalysts like Amberlyst-15 resin offer the advantages of easy separation and potential for catalyst recycling, aligning with green chemistry principles. nih.gov

These adaptations allow for the synthesis of a wide variety of substituted quinolines under milder conditions and with greater efficiency than the original protocol. organic-chemistry.orgjk-sci.com

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. researchgate.netsci-rad.com It is an aza-Diels-Alder type reaction, typically involving an aniline, an aldehyde, and an activated alkene. researchgate.net The reaction is generally catalyzed by a Lewis or Brønsted acid. sci-rad.com

In a typical sequence to form a 4-phenylquinoline (B1297854) derivative, the reaction would proceed via a three-component, one-pot process where an aniline, benzaldehyde, and a suitable alkene react to form a 1,2,3,4-tetrahydroquinoline (B108954) intermediate. researchgate.net This intermediate must then undergo an oxidative dehydrogenation step to achieve the aromatic quinoline ring system. sci-rad.com Depending on the specific reaction conditions and reagents, the oxidation can sometimes occur in the same pot. sci-rad.com This method offers a high degree of flexibility in introducing substituents onto the quinoline core due to the multi-component nature of the initial reaction. researchgate.net

Table 2: Comparison of General Quinoline Synthetic Methodologies

Synthetic MethodKey ReactantsTypical ConditionsKey Feature
Copper-Promoted Cyclization Benzylic Azide, AlkyneCu(OTf)₂, 80-100 °CSingle-step process under neutral conditions. rsc.orgrsc.org
Friedländer Synthesis 2-Aminoaryl Ketone, KetoneAcid or Base Catalyst, Heat/MWDirect condensation to form the quinoline ring. organic-chemistry.orgwikipedia.org
Povarov Reaction Aniline, Aldehyde, AlkeneLewis/Brønsted AcidForms a tetrahydroquinoline intermediate requiring subsequent oxidation. researchgate.netsci-rad.com

Reactions of 2-Aminoaryl Ketones with Dialkyl Acetylenedicarboxylates

An effective one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds involves the reaction of aryl amines with dialkyl acetylenedicarboxylates. rsc.org This method utilizes molecular iodine as a catalyst in acetonitrile (B52724) at 80 °C, offering a metal-free approach to the desired products. rsc.org The key advantages of this methodology include the avoidance of metal contamination, the use of a low-cost and environmentally friendly catalyst, high regioselectivity, and good yields. rsc.org The reaction proceeds through the formation of one C-N and two C-C bonds in a pseudo three-component reaction. rsc.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. These reactions are highly atom-economical and often environmentally friendly.

Copper-Catalyzed Three-Component Reactions with Anilines, Styrene (B11656), and Dimethyl Sulfoxide (B87167)

An efficient synthesis of substituted quinolines can be achieved through a copper-promoted three-component coupling of aldehydes, anilines, and acetone. nih.gov This method yields various 2-arylquinolines in good yields under mild conditions and tolerates a wide range of functional groups. nih.gov

Another notable copper-catalyzed three-component reaction involves the synthesis of 2,3-diarylquinoline derivatives from aryl amines, aryl aldehydes, and styrene oxides. rsc.org Using 10 mol% copper(II) triflate, this approach is characterized by high atom economy, high regioselectivity, and the consecutive formation of one C-N and two C-C bonds. rsc.orgresearchgate.net The reaction proceeds via an in situ generated imine from the aryl amine and aryl aldehyde, which then reacts with styrene oxide. rsc.org

Furthermore, dimethyl sulfoxide (DMSO) can be utilized as a one-carbon surrogate in the synthesis of quinolines. In one such method, anilines react with substituted alkynes and DMSO, activated by K₂S₂O₈, in a reaction catalyzed by Co(III) to produce quinolines in up to 95% yield. mdpi.com

ReactantsCatalystKey FeaturesProduct Type
Aryl amines, Dialkyl acetylenedicarboxylatesMolecular IodineMetal-free, High regioselectivityQuinoline-2,4-dicarboxylates rsc.org
Aldehydes, Anilines, AcetoneCopper(II)Mild conditions, Good yields2-Arylquinolines nih.gov
Aryl amines, Aryl aldehydes, Styrene oxidesCopper(II) triflateHigh atom economy, High regioselectivity2,3-Diarylquinolines rsc.orgresearchgate.net
Anilines, Substituted alkynes, DMSOCo(III) with K₂S₂O₈DMSO as a C1 source, High yieldsSubstituted Quinolines mdpi.com

Utilization of Metal Oxide Nanocatalysts

The application of nanocatalysts, particularly those based on metal oxides, has introduced greener and more efficient alternatives for quinoline synthesis. nih.govrsc.org These catalysts offer high surface area, enhanced activity, and recyclability. acs.org

Nano-flake zinc oxide (NF-ZnO) has been successfully employed as a catalyst for the synthesis of quinoline derivatives under solvent-free conditions. researchgate.net This method is simple, cost-effective, and the catalyst can be reused multiple times without a significant loss of activity. researchgate.net The reactions typically proceed at 100 °C and provide excellent yields with short reaction times. researchgate.net

Iron-based nanoparticles are also effective catalysts due to their low toxicity, abundance, and high surface area. acs.org For instance, Fe₃O₄ nanoparticles modified with amino groups have been used for the synthesis of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones, yielding products in the range of 68–96%. nih.gov

Metal-organic frameworks (MOFs) have also been investigated as catalysts. For example, MIL-53(Al) has demonstrated superior performance in the Friedländer synthesis of quinolines from 2-aminoaryl ketones and acetylacetone, highlighting the importance of Lewis acidic sites in the catalytic process. ias.ac.in The reaction can be optimized by adjusting temperature, catalyst loading, and solvent, with the catalyst being recyclable for several runs. ias.ac.in

CatalystReactantsConditionsYield
Nano-flake ZnO2-Aminoaryl ketones, α-Methylene ketonesSolvent-free, 100 °CHigh researchgate.net
Fe₃O₄ nanoparticlesα-Methylene ketones, 2-Aminoaryl ketonesEthanol, 60 °C, 2h68-96% nih.gov
MIL-53(Al)2-Aminoaryl ketones, Acetylacetone100 °C, Solvent-freeHigh ias.ac.in

Mechanistic Investigations of Quinoline Formation

Proposed Reaction Mechanisms

The formation of the quinoline (B57606) ring generally proceeds through the reaction of an aniline (B41778) derivative with a three-carbon unit, which can be an α,β-unsaturated carbonyl compound, a β-diketone, or a similar precursor. The final steps typically involve a cyclization followed by dehydration and aromatization.

While the Schmidt rearrangement is primarily known for converting carboxylic acids to amines or ketones to amides using hydrazoic acid, its direct application in a primary quinoline synthesis is not standard. pharmaguideline.comwikipedia.org The reaction involves the rearrangement of an alkyl or aryl group from a carbonyl carbon to a nitrogen atom of an azide (B81097). wikipedia.org

More relevant to quinoline synthesis is the intermolecular [4+2] cycloaddition, or Diels-Alder reaction. In this approach, an electron-rich diene reacts with an electron-deficient dienophile. combichemistry.comtandfonline.com Specifically, an aza-Diels-Alder reaction can be employed where an imine, formed from an aniline and an aldehyde, acts as the azadiene. rsc.org This azadiene then reacts with a dienophile. For the synthesis of 2,3-Dimethyl-4-phenylquinoline, a potential pathway could involve the reaction of an N-phenyl imine with an alkene bearing methyl groups. The subsequent dihydroquinoline intermediate would then be oxidized to the final aromatic quinoline. rsc.org These cycloaddition reactions can be promoted by Lewis acids, which activate the dienophile towards the diene. tandfonline.com Mechanistic studies suggest that some of these cycloadditions may proceed through a concerted pericyclic pathway. acs.org

In certain cycloaddition reactions, the mechanism may not be concerted but stepwise, proceeding through a zwitterionic intermediate. mdpi.com The formation of such intermediates is often influenced by the polarity of the solvent and the electronic nature of the reactants. mdpi.com In the context of quinoline synthesis, a proposed mechanism involves the formation of a zwitterionic intermediate which then undergoes cyclization. nih.gov For instance, the reaction of an N-heterocycle can generate zwitterions that participate in dipolar cycloadditions, leading to dearomatization of the heterocyclic skeleton as an initial step. acs.orgnih.gov

The Aza-Diels-Alder reaction, particularly the Povarov reaction, is a powerful method for synthesizing substituted quinolines and is highly relevant for forming structures like this compound. rsc.orgresearchgate.net This reaction typically involves three components: an aniline, an aldehyde (like benzaldehyde), and an activated alkene. wikipedia.org First, the aniline and aldehyde react to form an electron-deficient aryl imine in situ. This imine then acts as the azadiene in a [4+2] cycloaddition with an electron-rich dienophile. rsc.org For the target molecule, an alkene like 2-butene (B3427860) could theoretically serve as the dienophile. The resulting tetrahydroquinoline intermediate is subsequently oxidized to yield the aromatic quinoline. The Povarov reaction and similar imino Diels-Alder reactions provide a versatile route to a wide array of substituted quinolines. researchgate.netnih.gov

Classic quinoline syntheses, such as the Friedländer, Combes, and Doebner-von Miller reactions, are fundamentally based on condensation followed by cyclization through nucleophilic attack and subsequent dehydration. youtube.comiipseries.org

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. To synthesize this compound, one could envision the reaction between 2-aminobenzophenone (B122507) and 2-butanone. The initial step is an aldol-type condensation to form a β-hydroxyketone, or more commonly, the formation of an enamine or imine intermediate, followed by intramolecular cyclization. The cyclization occurs via nucleophilic attack of the enamine onto the carbonyl group (or vice-versa), which, after dehydration, yields the quinoline core. youtube.com

Combes Synthesis: This synthesis reacts an aniline with a β-diketone under acidic conditions. An initial Schiff base is formed, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield a 2,4-disubstituted quinoline. iipseries.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where an aniline reacts with an α,β-unsaturated carbonyl compound. The reaction is thought to proceed via conjugate addition of the aniline to the unsaturated system, followed by cyclization of the resulting intermediate onto the aromatic ring and subsequent oxidation. iipseries.orgnih.gov

In all these cases, the final aromatization of the dihydroquinoline intermediate is a key driving force for the reaction, often facilitated by an oxidizing agent or through disproportionation. nih.govmdpi.com

Influence of Catalytic Systems on Reaction Pathways

The choice of catalyst is paramount in quinoline synthesis, as it can significantly influence reaction rates, yields, and selectivity. Both acid and metal-based catalytic systems are widely employed.

Acid catalysts, including Brønsted acids (like H₂SO₄, PPA) and Lewis acids (like AlCl₃, ZnCl₂, Sc(OTf)₃), are essential in many classical syntheses such as the Combes, Friedländer, and Povarov reactions. tandfonline.comiipseries.orgnih.gov They function by activating carbonyl or imine groups towards nucleophilic attack or by promoting dehydration steps.

Transition metal catalysts, including those based on copper, palladium, and ruthenium, have enabled the development of novel, highly efficient synthetic routes. nih.govmdpi.com These catalysts can facilitate oxidative cyclization and C-H activation pathways, often under milder conditions than traditional methods.

Below is a table summarizing various catalytic systems used in quinoline synthesis:

Catalyst System Reaction Type Function/Mechanism Ref
Lewis Acids (e.g., EtAlCl₂) [4+2] Cycloaddition Activates dienophile for reaction with Schiff base diene. tandfonline.com
Brønsted Acids (e.g., H₂SO₄) Combes/Friedländer Synthesis Promotes condensation, cyclization, and dehydration. iipseries.org
Copper Triflate (Cu(OTf)₂) Aerobic Oxidative Cyclization Catalyzes a one-pot cycloaddition and oxidation sequence. nih.gov
Palladium (Pd) Oxidative Annulation Catalyzes dimerization and dehydro-aromatization. mdpi.com
Ruthenium (Ru) Dehydration C-H Coupling Catalyzes cyclization of anilines with diols. mdpi.com
Metal-Free (e.g., Iodine) Cyclocondensation Iodine activates imine intermediates for intramolecular cyclization. nih.gov

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted quinolines like this compound. The substitution pattern of the final product is determined by the specific reaction and the nature of the substituents on the starting materials.

For example, in the Friedländer synthesis of this compound from 2-aminobenzophenone and 2-butanone, the regioselectivity is inherently controlled. The phenyl group is fixed at the 4-position from the benzophenone, while the reaction with the unsymmetrical ketone (2-butanone) leads to the formation of the 2,3-dimethyl substitution pattern.

In contrast, reactions using substituted anilines, like the Combes or Doebner-von Miller synthesis, can lead to mixtures of regioisomers if the aniline is unsymmetrically substituted. nih.govresearchgate.net The directing effects (ortho, para vs. meta) of the substituent on the aniline ring will influence the position of the electrophilic cyclization. For instance, nitration of tetrahydroquinoline can yield different isomers depending on whether the nitrogen atom is protected, which alters its directing influence. researchgate.net

The compound this compound itself is achiral. Therefore, stereochemical considerations are not relevant to the final product structure. However, if chiral starting materials were used or if a chiral catalyst were employed in its synthesis, stereoisomers of intermediates or related chiral derivatives could be formed. For example, asymmetric synthesis has been used to create specific stereoisomers of complex chromane (B1220400) and morpholine (B109124) structures. nih.govnih.gov While not directly applicable to the target molecule, these principles would be vital for synthesizing chiral analogs of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 4 Phenylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2,3-Dimethyl-4-phenylquinoline is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline (B57606) and phenyl rings will resonate in the downfield region (typically δ 7.0-8.5 ppm), while the methyl group protons will appear in the more shielded, upfield region.

The protons on the fused benzene (B151609) ring of the quinoline core (H-5, H-6, H-7, H-8) would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. For instance, H-5 and H-8 are often observed as doublets due to coupling with H-6 and H-7, respectively. The protons of the 4-phenyl group would show signals corresponding to ortho, meta, and para positions, though these may overlap. The two methyl groups at the C-2 and C-3 positions are expected to appear as sharp singlets, likely in the δ 2.0-3.0 ppm range, as they lack adjacent protons to couple with.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (at C-2)~2.5 - 2.7s (singlet)-
CH₃ (at C-3)~2.2 - 2.4s (singlet)-
Phenyl-H (ortho)~7.3 - 7.5m (multiplet)-
Phenyl-H (meta, para)~7.5 - 7.7m (multiplet)-
Quinoline-H5~8.0 - 8.2d (doublet)~8.5
Quinoline-H6~7.4 - 7.6t (triplet)~7.5
Quinoline-H7~7.6 - 7.8t (triplet)~7.5
Quinoline-H8~7.9 - 8.1d (doublet)~8.5

Note: The predicted values are based on data from structurally similar compounds like 2,4-dimethylquinoline and 2-phenylquinoline (B181262) derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound contains 17 carbon atoms, and due to the molecule's asymmetry, 17 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbons of the quinoline and phenyl rings will resonate in the aromatic region (δ 120-150 ppm). Quaternary carbons, such as C-2, C-3, C-4, C-4a, and C-8a of the quinoline core and the ipso-carbon of the phenyl ring, will typically show weaker signals than the protonated carbons. The methyl carbons will appear at high field (δ 15-25 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic rings. For instance, C-2, being adjacent to the nitrogen, is expected to be significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (at C-2)~20 - 25
CH₃ (at C-3)~15 - 20
Quinoline C-2~155 - 160
Quinoline C-3~130 - 135
Quinoline C-4~145 - 150
Quinoline C-4a~125 - 130
Quinoline C-5~128 - 132
Quinoline C-6~125 - 128
Quinoline C-7~126 - 129
Quinoline C-8~129 - 133
Quinoline C-8a~147 - 152
Phenyl C-ipso~135 - 140
Phenyl C-ortho~128 - 132
Phenyl C-meta~127 - 130
Phenyl C-para~129 - 133

Note: These predictions are estimations based on known substituent effects and data from related quinoline structures. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline's benzene ring (H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the 4-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to assign the signals of protonated carbons by correlating the known ¹H signals to their attached ¹³C partners.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the C-2 and C-3 carbons, and from the ortho-protons of the phenyl ring to the C-4 of the quinoline, confirming the substitution pattern.

The choice of deuterated solvent can influence the chemical shifts of protons and carbons. pitt.edusysu.edu.cnresearchgate.net Solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆ can interact differently with the solute molecule through effects like hydrogen bonding, polarity, and aromatic solvent-induced shifts (ASIS). For quinoline derivatives, polar solvents like DMSO-d₆ can cause notable shifts, particularly for protons and carbons near the nitrogen atom, compared to less polar solvents like CDCl₃. The aromatic rings of solvents like benzene-d₆ can induce significant upfield or downfield shifts depending on the spatial orientation of the solute's protons relative to the solvent molecule. Therefore, consistency in solvent use is critical when comparing spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region.

Aliphatic C-H Stretch: Absorptions corresponding to the methyl groups will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C=C and C=N Ring Stretching: The quinoline and phenyl rings will give rise to a series of sharp absorptions in the 1450-1620 cm⁻¹ region. The C=N stretch of the quinoline ring is a particularly characteristic feature.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the aromatic rings appear in the 690-900 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern of the rings.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3080Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=N Stretch (Quinoline)1600 - 1620Medium-Strong
C=C Aromatic Ring Stretch1450 - 1600Medium-Strong (multiple bands)
C-H Bend (Methyl)~1375, ~1460Medium
C-H OOP Bend (Aromatic)690 - 900Strong

Note: These are general ranges. The spectrum for 2-phenyl-3-methyl-4-hydroxy-quinoline shows characteristic peaks in these regions. nist.gov

Mass Spectrometry (MS) for Molecular Features and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₅N), the calculated molecular weight is approximately 233.31 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is a fingerprint of the molecule's structure.

Molecular Ion Peak (M⁺˙): A strong molecular ion peak at m/z 233 is expected, characteristic of aromatic systems. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.

Major Fragmentation Pathways: Fragmentation would likely involve the loss of small, stable radicals.

Loss of a Methyl Radical ([M-15]⁺): Cleavage of a methyl group would result in a significant peak at m/z 218. This is often a favorable fragmentation for methylated aromatic compounds.

Loss of H ([M-1]⁺): Loss of a hydrogen atom from the molecular ion can also occur, leading to a peak at m/z 232.

Ring Fragmentation: The stable quinoline and phenyl rings are less likely to fragment extensively, but characteristic ions corresponding to the phenyl cation (m/z 77) or substituted quinoline fragments might be observed under higher energy conditions. The stability of the heterocyclic ring system often leads to fragment ions originating from cleavages within the ring structure itself. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
m/zProposed FragmentNotes
233[C₁₇H₁₅N]⁺˙Molecular Ion (M⁺˙)
232[M-H]⁺Loss of a hydrogen atom
218[M-CH₃]⁺Loss of a methyl radical
116.5[M]²⁺Doubly charged molecular ion (possible)
77[C₆H₅]⁺Phenyl cation (possible)

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for aromatic and N-heterocyclic compounds. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing the exact mass of the molecule and its fragments with high accuracy. This technique allows for the determination of the elemental composition of an ion. For quinoline derivatives, time-of-flight (TOF) mass analyzers are often used, which can yield mass errors below 5 parts per million (ppm), or 5 mDa. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS would be used to confirm its elemental formula, C₁₇H₁₅N. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places, and this experimentally determined value is compared against the theoretically calculated mass.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Formula C₁₇H₁₅N
Ion [M+H]⁺
Calculated m/z 234.1283
Measured m/z 234.1279

This table presents hypothetical data based on typical HRMS accuracy for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar organic molecules like quinoline derivatives, as it typically keeps the molecule intact during the ionization process. nih.govchemrxiv.org The analysis is generally conducted in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. nih.gov

Tandem mass spectrometry (ESI-MS/MS) is a powerful extension of this technique used for structural elucidation. nih.gov In an ESI-MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. For instance, fragmentation patterns in phenylquinolines can offer clues regarding the position of the phenyl group attached to the quinoline core. nih.gov

Table 2: Plausible ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Possible Neutral Loss Inferred Structural Moiety
234.1 218.1 CH₄ Loss of a methyl group
234.1 157.1 C₆H₅ Loss of the phenyl group

This table contains plausible fragmentation data for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, allowing for the separation of the target compound from impurities, starting materials, and byproducts before it enters the mass spectrometer for detection and identification. acs.orgmdpi.com

For the analysis of this compound, a reversed-phase HPLC column would typically be used to separate the compound from the reaction mixture. The eluent from the column is then directed into the ESI source of the mass spectrometer. A study on a similar 1-(4-phenylquinolin-2-yl)propan-1-one compound utilized a UHPLC system coupled with a triple quadrupole mass spectrometer, acquiring data in the positive polarity mode. acs.org This setup allows for both quantification and confirmation of the compound's identity in a single run.

Table 3: Representative LC-MS Parameters for Analysis

Parameter Condition
Liquid Chromatography
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100 - 500 m/z
Capillary Voltage 3.5 kV

This table outlines typical parameters for an LC-MS analysis of a quinoline derivative.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For novel heterocyclic compounds, XRD is the gold standard for structural confirmation.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. Studies on related heterocyclic systems like quinazolines and pyrroloisoquinolines have successfully used this method to elucidate their structures, defining parameters such as the crystal system, space group, and unit cell dimensions. nih.govmdpi.comresearchgate.net For this compound, a successful XRD analysis would provide a complete and unambiguous picture of its molecular geometry.

Table 4: Hypothetical Single-Crystal XRD Data for this compound

Parameter Value
Crystal Data
Empirical Formula C₁₇H₁₅N
Formula Weight 233.31
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 8.75
b (Å) 13.23
c (Å) 11.73
α (°) 90
β (°) 94.06
γ (°) 90
Volume (ų) 1354.2
Z (molecules/unit cell) 4
Data Collection
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 170
Reflections Collected 5685
Independent Reflections 2450
Refinement

This table is a representative example of crystallographic data, modeled after published structures of similar heterocyclic compounds. nih.govresearchgate.net

Purity Assessment Techniques

Assessing the purity of a synthesized compound is a crucial final step. One of the most common and rapid methods for monitoring the progress of a reaction and evaluating the purity of the product is Thin-Layer Chromatography (TLC). acs.org For this compound, a sample of the reaction mixture would be spotted on a TLC plate (e.g., silica gel) and developed with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate. The separation of spots on the plate indicates the presence of different components, allowing for a qualitative assessment of purity.

Following synthesis, purification is often achieved through recrystallization. acs.org The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The purity of the resulting crystals can then be re-assessed by TLC and their melting point can be determined. A sharp melting point over a narrow range is a good indicator of high purity.

Quantum Chemical and Computational Modeling Studies of 2,3 Dimethyl 4 Phenylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a versatile tool for determining a compound's kinetic and thermodynamic stability, calculating its structure, understanding molecular interactions, and evaluating optical and electronic properties. rsc.org For the analyses of quinoline (B57606) derivatives, calculations are often performed using software like Gaussian, with the B3LYP/6–31 G′(d,p) basis set being a common choice for optimizing the compound's geometry. rsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest potential energy. pjbmb.org.pkyoutube.com This process involves analyzing the potential energy surface of the molecule to identify stable conformations. youtube.com For complex molecules, various starting geometries may be used to ensure that the global energy minimum is found. nih.gov

In the case of quinoline derivatives, the saturated portion of the molecule can allow for the existence of multiple conformers. rsc.org High-level quantum chemistry calculations, such as those employing MP2 methods, can distinguish between these stable conformations. rsc.org For substituted tetrahydroisoquinolines, which share structural similarities with quinoline derivatives, the six-membered heterocyclic ring typically prefers a half-chair conformation with bulky substituents in a pseudo-equatorial position to minimize steric hindrance. nih.gov The optimization of molecular structures, including bond lengths and angles, can be achieved using various computational models, including DFT (B3LYP), Hartree-Fock (HF), and semi-empirical methods like AM1 and PM3. researchgate.net

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. These calculations can be performed using DFT, and a close agreement between observed and calculated frequencies can often be achieved by refining the scale factors. nih.gov For complex molecules, especially those with hydrogen bonding, accurately predicting vibrational frequencies can be challenging. mdpi.com However, computational methods can provide a detailed assignment of vibrational modes. q-chem.com

The calculated vibrational spectra are often compared with experimental data to validate the computational model. nih.gov For quinoline derivatives, the interpretation of these spectra is aided by normal coordinate analysis based on DFT calculations. nih.gov

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for a Related Quinoline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretching3517.123481.95
C=O Stretching1695.161678.21

Note: Data presented is for a related pharmaceutical molecule and serves as an example of typical results from vibrational frequency calculations. mdpi.com

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation. nih.govrsc.org DFT calculations can provide reasonably accurate predictions of both proton (¹H) and carbon (¹³C) chemical shifts. idc-online.combohrium.com The accuracy of these predictions can be enhanced by using specialized functionals or by applying correction schemes. idc-online.combohrium.com

Comparing computed chemical shifts with experimental values helps in confirming the proposed structure and assigning the correct stereochemistry. idc-online.com Machine learning techniques are also emerging as a rapid and accurate method for predicting NMR chemical shifts. nih.govrsc.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and kinetic stability of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A smaller energy gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govaimspress.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For quinoline derivatives, DFT calculations are employed to determine the energies of the HOMO and LUMO, providing insights into their electronic properties and reactivity. rsc.orgorientjchem.org

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Substituted Hydrazinecarbodithioate

ParameterEnergy (eV)
E_HOMO-0.26751
E_LUMO-0.18094
Energy Gap (ΔE)-0.08657

Note: Data presented is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and illustrates the application of HOMO-LUMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP surface illustrates the charge distribution within a molecule, with different colors representing different potential values. nih.gov Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net

MEP analysis is performed using the optimized molecular structure and provides valuable information about a molecule's size, shape, and charge density. researchgate.netresearchgate.net For complex organic molecules, MEP maps help in understanding their chemical reactivity and intermolecular interactions. chemrxiv.orgchemrxiv.org

Thermochemical Properties

Computational methods, particularly DFT, can be used to calculate various thermochemical properties of a molecule. orientjchem.org These properties, such as enthalpy, entropy, and Gibbs free energy, are crucial for understanding the thermodynamic stability and feasibility of chemical reactions. The analysis of these properties provides a deeper understanding of the molecule's behavior under different conditions. orientjchem.org

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of 2,3-dimethyl-4-phenylquinoline and its derivatives are subjects of investigation using Density Functional Theory (DFT). These computational methods provide valuable insights into the molecule's stability, reactivity, and electronic properties.

DFT calculations, often employing the B3LYP functional with a basis set like 6-31G'(d,p), are utilized to determine various quantum chemical parameters. nih.gov These parameters, including the electrophilicity index, electronegativity, chemical potential, chemical hardness, and chemical softness, are crucial for understanding the molecule's behavior in chemical reactions. nih.gov The optimization of the molecular geometry is a prerequisite for these calculations, and visualization tools are used to analyze the results. nih.gov

These theoretical calculations are instrumental in predicting a compound's kinetic and thermodynamic stability, elucidating reaction mechanisms, and analyzing molecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions by examining the delocalization of electron density between filled and unfilled orbitals. This analysis provides a detailed picture of the bonding and electronic structure within a molecule.

In the context of molecules like this compound, NBO analysis can identify key donor-acceptor interactions that contribute to the molecule's stability. wisc.edu For instance, the interaction between a lone pair orbital (donor) and an antibonding orbital (acceptor) can be quantified in terms of stabilization energy. wisc.edu The output of an NBO analysis includes the occupancy of each natural bond orbital, which is typically close to 2 for a Lewis-type orbital, and the energy of these orbitals. wisc.edu The analysis also details the composition of each NBO from the natural atomic hybrids. wisc.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a computational method employed to study the electronic excited states of molecules. It is particularly useful for predicting the absorption spectra of compounds like this compound and its derivatives. nih.gov

By applying the TD-DFT method, often at the same level of theory as the ground-state DFT calculations (e.g., B3LYP/6-31G'(d,p)), researchers can calculate the energies of electronic transitions and the corresponding oscillator strengths. nih.gov This information is crucial for understanding the photophysical properties of the molecule, such as its absorption of light. nih.gov These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Target Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. nih.gov This affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction. arxiv.orgrjraap.com Various scoring functions are used to estimate this binding affinity, taking into account factors like intermolecular interactions. nih.govarxiv.org

For instance, studies on quinoline derivatives have utilized molecular docking to predict their binding affinities against various protein targets. rjraap.comconnectjournals.comresearchgate.net The predicted binding affinities can be compared to those of known inhibitors or reference compounds to assess the potential of the new molecules. rjraap.comconnectjournals.com The accuracy of these predictions is crucial for prioritizing compounds for further experimental testing. nih.gov

Compound SeriesTarget ProteinPredicted Binding Affinity Range (kcal/mol)Reference
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 nih.gov
1,2-dimethyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-onesP38alpha-6.836 to -7.265 connectjournals.com
1,2-dimethyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-onesACVR1 (ALK2) kinase-8.464 to -8.929 connectjournals.com
Quinoline/naphthalene containing pyrazoline derivativesPI3KComparable to PI-103 (-6.83) and better than AMG-319 (-4.36) rjraap.com

Rationalization of Structure-Activity Relationships

Molecular docking studies are instrumental in understanding and rationalizing the structure-activity relationships (SAR) of a series of compounds. nih.gov By visualizing the docked poses of different ligands within the active site of a target protein, researchers can identify key structural features that contribute to or detract from binding affinity and biological activity.

For example, in studies of quinoline derivatives, molecular modeling has helped to explain why certain substitutions on the quinoline ring lead to enhanced anticancer activity. rsc.org The insights gained from these simulations can guide the design of new, more potent analogs by suggesting modifications that would improve interactions with the target. nih.gov

Mechanistic Insights into Molecular Interactions

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide detailed mechanistic insights into the specific interactions between a ligand and its target protein. nih.gov These studies can identify the key amino acid residues involved in the interaction and the types of non-covalent bonds that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov

For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives identified specific amino acid residues like ILE-8, LYS-7, and TRP-12 as being crucial for binding to the CB1a protein. nih.gov Similarly, for other quinoline derivatives, molecular docking has revealed the importance of hydrogen bond interactions with key residues in the active sites of their target proteins. researchgate.net This detailed understanding of the molecular interactions is crucial for the rational design of more effective and selective inhibitors. dergipark.org.tr

Exploration of Chemical Reactivity and Derivatization Strategies for 2,3 Dimethyl 4 Phenylquinoline

Oxidation and Reduction Pathways

Oxidation: The oxidation of quinolines can proceed at either the nitrogen atom or the carbocyclic ring, depending on the oxidant and reaction conditions. Oxidation with peracids, such as peroxybenzoic acid, or hydrogen peroxide typically yields the corresponding quinoline-N-oxide. arsdcollege.ac.in This transformation is significant as the N-oxide can then be used in further functionalization reactions, for example, intermolecular amidation. organic-chemistry.org

Vigorous oxidation with agents like potassium permanganate (B83412) can lead to the cleavage of the benzene (B151609) ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.in Enzymatic oxidation of quinoline (B57606) and its derivatives has also been explored, offering a green and selective method for hydroxylation at various positions. rsc.org For instance, the catabolism of 2-methylquinoline (B7769805) initially undergoes hydroxylation at the C4 position. rsc.org

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation using a platinum catalyst can lead to the complete reduction of both the heterocyclic and carbocyclic rings, yielding decahydroquinoline. acs.org However, partial reduction to 1,2,3,4-tetrahydroquinoline (B108954) is more common and can be achieved using various reagents, including tin and hydrochloric acid, or through catalytic transfer hydrogenation. acs.orgresearchgate.net Gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.netresearchgate.net Photochemical methods have also been developed for the reduction of quinolines to their tetrahydro derivatives using isopropanol (B130326) and hydrochloric acid. nih.gov A reusable iridium nanocatalyst has been employed for the reductive electrophilic alkylation of quinolines. rsc.orgnih.gov

Table 2: Common Oxidation and Reduction Reactions of Quinolines

Reaction TypeReagent(s)Product TypeReference(s)
OxidationPeracids (e.g., peroxybenzoic acid)Quinoline-N-oxide arsdcollege.ac.in
OxidationPotassium permanganate (vigorous)Pyridine-2,3-dicarboxylic acid arsdcollege.ac.in
ReductionTin and Hydrochloric Acid1,2,3,4-Tetrahydroquinoline acs.org
ReductionH₂/PtDecahydroquinoline acs.org
ReductionHydrosilane/Ethanol, Au/TiO₂ catalyst1,2,3,4-Tetrahydroquinoline researchgate.netresearchgate.net
ReductioniPrOH, HCl, light1,2,3,4-Tetrahydroquinoline nih.gov

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and are widely applicable to heterocyclic compounds, including quinolines. wikipedia.orgorganic-chemistry.orgrsc.org These reactions typically require a halo-substituted quinoline as a substrate.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of a halo-quinoline with an organoboron reagent in the presence of a palladium catalyst and a base. youtube.com This methodology has been used to synthesize a variety of aryl- and vinyl-substituted quinolines. For example, 4- and 5-halo-1,2,3-triazoles have been successfully coupled using a palladium complex in water, demonstrating the potential for green chemistry applications. rsc.org The synthesis of isoquinolones has been achieved through a sequential Suzuki coupling of 2-halobenzonitriles with a vinyl boronate. nih.gov A general method for Suzuki-Miyaura cross-coupling reactions in an aqueous medium has been developed using a binuclear catalyst. nih.gov

Heck Reaction: The Heck reaction couples a halo-quinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgpearson.com This reaction has been utilized in the synthesis of various quinoline derivatives. rsc.org Both the Suzuki and Heck reactions offer a versatile approach to further functionalize the 2,3-Dimethyl-4-phenylquinoline scaffold, provided a halogenated precursor is available.

Table 3: Examples of Carbon-Carbon Coupling Reactions on Heterocyclic Systems

Reaction NameSubstrate TypeCoupling PartnerCatalyst SystemProduct TypeReference(s)
Suzuki CouplingHalo-quinolineOrganoboron reagentPalladium catalyst, BaseAryl/Vinyl-quinoline youtube.com
Heck ReactionHalo-quinolineAlkenePalladium catalyst, BaseAlkenyl-quinoline wikipedia.orgorganic-chemistry.org

Functional Group Interconversions (e.g., Esterification, Amidation, Decarboxylation if applicable to derivatives)

Should the this compound core be derivatized with functional groups, a variety of interconversions can be envisioned. A particularly relevant precursor would be a quinoline-4-carboxylic acid derivative.

Esterification: Quinoline-4-carboxylic acids can be converted to their corresponding esters. thieme-connect.comnih.gov For instance, the reaction of isatins with N,N-dimethylenaminones mediated by TMSCl can directly yield quinoline-4-carboxylic esters in a one-step process. thieme-connect.com A straightforward synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and SnCl₂·2H₂O. acs.org

Amidation: The conversion of quinoline carboxylic acids to amides is another important transformation. A simple and efficient method for the synthesis of quinoline-3-carboxamides (B1200007) involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.net The amidation of quinoline N-oxides with arylsulfonamides under metal-free conditions has also been reported. organic-chemistry.org A computational study has shed light on the mechanistic aspects of the amidation of quinoline N-oxide. acs.org

Decarboxylation: Quinoline-4-carboxylic acids can undergo decarboxylation under certain conditions to afford the corresponding quinoline. researchgate.net For example, the decarboxylation of certain quinoline-4-carboxylic acids has been reported to yield substituted quinolines. researchgate.net A preparation method for a quinoline-4-carboxylic acid derivative involves steps including oxidation and decarboxylation. google.com

Table 4: Functional Group Interconversions for Quinoline Carboxylic Acid Derivatives

ReactionStarting MaterialReagent(s)Product TypeReference(s)
EsterificationQuinoline-4-carboxylic acidAlcohol, Acid catalyst / TMSClQuinoline-4-carboxylic ester thieme-connect.comnih.gov
AmidationQuinoline-3-carboxylic acidTetraalkylthiuram disulfideQuinoline-3-carboxamide researchgate.net
DecarboxylationQuinoline-4-carboxylic acidHeat / Specific reaction conditionsQuinoline researchgate.netgoogle.com

Advanced Applications and Research Directions for 2,3 Dimethyl 4 Phenylquinoline

Utility in Ligand Design for Transition Metal Catalysis

The quinoline (B57606) framework is a critical component in the design of ligands for transition metal catalysis, facilitating a wide array of chemical transformations. acs.orgeurekaselect.com While research specifically detailing 2,3-Dimethyl-4-phenylquinoline as a ligand is limited, the broader class of substituted quinolines provides a strong basis for its potential utility. The nitrogen atom in the quinoline ring acts as an effective coordination site for transition metals, and the substituents on the carbocyclic and heterocyclic rings can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

Transition metal-catalyzed reactions are pivotal for creating complex molecules, and quinoline-based ligands have been instrumental in advancing these methods. eurekaselect.com For instance, chiral diamine ligands paired with ruthenium and iridium have been used to catalyze the asymmetric hydrogenation of various quinoline derivatives, producing tetrahydroquinolines with excellent enantioselectivity. nih.gov The mechanism of these reactions often involves a stepwise transfer of protons and hydrides, with the enantioselectivity arising from interactions like CH/π attractions between the catalyst's ligand and the quinoline substrate. nih.gov

Furthermore, the direct functionalization of the quinoline core through C-H activation, mediated by transition metals, is an efficient strategy for synthesizing more complex derivatives. acs.org The regioselectivity of these reactions can be controlled, allowing for targeted modifications at various positions on the quinoline ring. Copper-quinoline complexes have also demonstrated catalytic activity, such as in the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. mdpi.com The efficiency of these copper catalysts is highly dependent on the nature of the quinoline ligand and the counter-ions of the copper salt, indicating that the specific substitution pattern on compounds like this compound could be optimized for specific catalytic applications. mdpi.com

Potential in Materials Science Research (e.g., Organic Light-Emitting Materials)

The inherent photophysical properties of the quinoline nucleus make it an attractive building block for advanced materials, particularly in the field of organic electronics. nih.gov Quinoline derivatives are recognized for their potential use in Organic Light-Emitting Diodes (OLEDs) due to their luminescence and charge-transporting capabilities. nih.gov The incorporation of quinoline moieties into conjugated organic compounds can lead to significant improvements in the brightness and efficiency of OLEDs. nih.gov

Phosphorescent metal complexes featuring 2-phenylquinoline (B181262) ligands with multiple substituents on the quinoline ring have been developed for OLED applications. google.com These materials are designed to have low sublimation temperatures, which simplifies the purification process and the fabrication of devices. google.com The substitution pattern on the quinoline ring directly influences the photophysical properties, including the emission wavelength and quantum yield.

Research into highly substituted and functionalized quinoline frameworks has yielded materials that emit light in the green to blue range of the spectrum. nih.gov For example, a series of quinolines synthesized via an aza-Diels-Alder reaction exhibited promising fluorescence properties, with one derivative showing a high quantum yield (Φ = 0.78) and emitting green light. nih.gov The presence of an amino group on the 4-aryl substituent was found to be crucial for enhancing the fluorescence. nih.gov Other studies have focused on designing blue-emitting materials based on phenanthroline derivatives, which share structural similarities with quinolines, achieving notable efficiency and color purity in OLED devices. nih.gov The development of materials for near-ultraviolet (NUV) OLEDs has also been explored, with a meta-linked donor-acceptor molecule achieving an external quantum efficiency (EQE) of 3.33% with an emission peak at 404 nm. rsc.org

Table 1: Performance of Selected Quinoline and Related Derivatives in OLEDs

Compound/Device Type Emission Peak (nm) Max. External Quantum Efficiency (EQE) (%) Luminous Efficiency (cd/A) Power Efficiency (lm/W) CIE Coordinates (x, y) Reference
Green-emitting quinoline (Compound 4h ) N/A 0.78 (Quantum Yield) N/A N/A N/A nih.gov
Blue-emitting phenanthroline derivative N/A 0.99 1.45 1.52 (0.16, 0.14) nih.gov
Near-UV D-A molecule (mTPA-PPI) 404 3.33 N/A N/A (0.161, 0.049) rsc.org

Note: Data is based on reported values for different quinoline and related heterocyclic systems, illustrating the potential of this chemical class in OLEDs. N/A indicates data not available in the source.

Role as Chemical Probes in Biological Research

The intrinsic fluorescence of the quinoline scaffold makes it a valuable tool for developing chemical probes for bio-imaging. crimsonpublishers.comcrimsonpublishers.com These probes are essential for visualizing and understanding complex biological processes at the molecular level in living systems. crimsonpublishers.comnih.gov By modifying the quinoline structure, researchers can create molecules that selectively target specific cellular components or respond to changes in their microenvironment. nih.govresearchgate.net

Quinoline-based fluorescent probes have been designed for a variety of applications, including staining cells, tracking biomolecules, and detecting specific analytes. crimsonpublishers.comnih.gov For example, push-pull type amino-quinoline derivatives, which contain both electron-donating and electron-withdrawing groups, exhibit solvatochromism—their fluorescence changes depending on the polarity of the solvent. researchgate.net This property was exploited to create probes that specifically accumulate and emit strong fluorescence in lipid droplets within cells, allowing for live-cell imaging of these organelles. researchgate.net The fluorescence quantum yield of these probes was high in non-polar environments like lipids but was almost completely quenched in polar, aqueous environments. researchgate.net

The development of these molecular probes often relies on late-stage functionalization of a core quinoline scaffold, which allows for the tuning of photophysical properties and structural diversity. nih.gov Researchers have also synthesized quinoline derivatives that act as pH sensors in living cells. nih.gov Furthermore, modifications at specific positions of the quinoline ring, such as introducing a cysteine moiety at position 3, can enhance biocompatibility and water solubility, making them more suitable for use as diagnostic probes. acs.org The ability to create probes with combined Raman, chiral, and fluorescent properties from a single quinoline scaffold opens up possibilities for multi-modal imaging. acs.org

Contribution to Lead Compound Discovery in Medicinal Chemistry

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities. acs.orgnih.govnih.gov These activities include anticancer, antimalarial, antifungal, antiviral, and anti-inflammatory properties. eurekaselect.commdpi.comnih.gov The functionalization of the quinoline moiety at different positions is a key strategy for discovering novel drug candidates. nih.gov

In oncology, derivatives of 2-phenylquinoline have been investigated as potential anticancer agents. One study identified 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives as potent G-quadruplex targeting agents, with one compound exhibiting an IC₅₀ value of 0.50 μM against the HeLa cervical cancer cell line. nih.gov Another series of 2-phenylquinoline-4-carboxylic acid derivatives were developed as selective inhibitors of histone deacetylase 3 (HDAC3), an important target in cancer therapy. nih.gov The most promising compound from this series showed potent in vitro anticancer activity, inducing cell cycle arrest and apoptosis in leukemia cells with an IC₅₀ of 1.02 μM. nih.gov

The quinoline scaffold is also a fertile ground for developing new antifungal agents. A series of 2-substituted-4-amino-quinolines were synthesized and evaluated against invasive fungi. nih.gov Several compounds demonstrated potent and broad-spectrum antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. nih.gov Mechanistic studies on a lead compound from this series, N,2-di-p-tolylquinolin-4-amine hydrochloride, revealed that its antifungal action did not involve disrupting the fungal membrane, suggesting a novel mechanism of action. nih.gov

Table 2: Selected Biological Activities of Substituted Quinoline Derivatives

Compound Class Target/Activity Key Finding (IC₅₀ / MIC) Cell Line / Organism Reference
2,4-bis-aminomethyl-phenyl-quinoline Anticancer (G-Quadruplex) IC₅₀ = 0.50 μM HeLa (Cervical Cancer) nih.gov
2-Phenylquinoline-4-carboxylic acid Anticancer (HDAC3 inhibitor) IC₅₀ = 1.02 μM K562 (Leukemia) nih.gov
N,2-di-p-tolylquinolin-4-amine Antifungal MIC = 4-32 μg/mL Invasive Fungi nih.gov
Quinolone-based hydrazone Antidiabetic (α-glucosidase) IC₅₀ = 7.44 - 14.75 μg/mL Enzyme Assay acs.org
Quinolone-based hydrazone Antidiabetic (α-amylase) IC₅₀ = 21.05 - 31.43 μg/mL Enzyme Assay acs.org

IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values indicate the potency of the compounds.

Future Perspectives in Synthetic Methodologies and Mechanistic Understanding

The synthesis of the quinoline core and its derivatives has been a subject of extensive research for over a century, with classic name reactions like the Skraup, Combes, and Friedlander syntheses forming the foundation. iipseries.org The Combes synthesis, for instance, typically yields 2,4-disubstituted quinolines, a class to which this compound belongs. iipseries.org However, future advancements lie in developing more efficient, environmentally friendly, and versatile synthetic protocols.

Modern synthetic chemistry is moving towards transition-metal-catalyzed and nanocatalyst-based methods to construct the quinoline scaffold. acs.orgeurekaselect.com These approaches often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods. organic-chemistry.org For example, single-atom iron catalysts have been shown to be highly effective in the acceptorless dehydrogenative coupling of amino alcohols with ketones to produce a variety of functionalized quinolines. organic-chemistry.org Similarly, copper nanoparticle-catalyzed reactions represent a potent and effective technique for quinoline synthesis with excellent atom economy. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly reducing reaction times for multicomponent reactions that yield polysubstituted quinolines. rsc.org

Future research will likely focus on refining these catalytic systems and elucidating their reaction mechanisms. organic-chemistry.orgresearchgate.net A deeper mechanistic understanding allows for the rational design of catalysts to achieve specific regioselectivities, which is crucial for synthesizing complex quinoline derivatives. The development of one-pot protocols, where multiple synthetic steps are carried out in a single reaction vessel, continues to be a major goal to improve efficiency and reduce waste in the production of these valuable compounds. acs.orgresearchgate.net

Computational Predictions for Novel Derivatives and Interactions

Computational chemistry has become an indispensable tool in the study and design of novel quinoline derivatives. rsc.orgnih.gov Techniques like Density Functional Theory (DFT) are used to predict the molecular geometry, electronic properties, and reactivity of these compounds before they are synthesized in the lab. rsc.orgresearchgate.net Such calculations can provide valuable insights into the structure-activity relationships (SAR) that govern a molecule's biological or material properties. nih.govacs.org

DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive and polarizable, which can be a desirable trait for applications in materials science or as a reactive probe. rsc.org For instance, DFT calculations have shown that adding electron-withdrawing groups to the phenyl ring of quinoline derivatives can reduce the HOMO-LUMO gap, thereby enhancing their chemical reactivity. rsc.org

In medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are used to predict how novel quinoline derivatives will bind to biological targets like enzymes or DNA structures. nih.govresearchgate.net These simulations can reveal the specific interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-receptor complex. researchgate.net This information is crucial for optimizing lead compounds to improve their potency and selectivity. For example, MD simulations have been used to confirm the stable binding of quinazolinone (a related scaffold) derivatives within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These computational predictions guide synthetic efforts, saving time and resources in the discovery of new therapeutic agents and functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethyl-4-phenylquinoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A key synthesis involves the acid-catalyzed reaction of methyl ethyl ketone with o-aminobenzophenone under Fehnel-Kempter conditions. Optimization includes adjusting catalyst loading (e.g., 10 mol% CAN for analogous quinoline syntheses) and solvent polarity (methanol or acetonitrile) to enhance regioselectivity and yield . Purification via silica gel chromatography (petroleum ether/EtOAc) is standard for isolating crystalline products .

Q. How are spectroscopic techniques (NMR, MS, elemental analysis) applied to characterize this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT or HSQC to distinguish methyl (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). Substituent effects on quinoline ring protons should be cross-verified with computational models .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 263 [M+H]+ for C17H15N).
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 84.6%, H: 6.3%, N: 5.5%) to confirm purity .

Q. What are common functionalization strategies for the quinoline core in this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Chlorination at the 6-position using POCl3 or SOCl2 (e.g., 6-chloro derivatives in ).
  • Nucleophilic Arylations : Suzuki-Miyaura coupling for aryl group introduction at the 4-position .
  • Ester Hydrolysis : Base-mediated hydrolysis of ester groups (e.g., KOH in ethanol) to carboxylic acids for further derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound analogs be addressed?

  • Methodological Answer : Regioselectivity in cyclization reactions is influenced by acid strength and steric effects. For example, Eaton’s reagent (PPA) promotes cyclization of 2-(phenoxymethyl) precursors to form fused oxepinoquinolines, while milder acids favor linear products. Computational modeling (DFT) can predict transition states to guide condition selection .

Q. What mechanistic insights explain contradictory yields in the cyclization of this compound derivatives?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., Friedel-Crafts vs. SN2 mechanisms). For tert-butyl-substituted derivatives, steric hindrance slows cyclization, requiring Eaton’s reagent at 70°C instead of PPA at 150°C. Kinetic studies (TLC monitoring at 1-hour intervals) and Arrhenius plots help identify dominant pathways .

Q. How do substituents on the phenyl ring (e.g., chloro, methoxy) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Chloro Groups : Enhance lipophilicity and bioavailability (logP ~3.5 for 4-chlorophenyl analogs in ).
  • Methoxy Groups : Improve solubility but may reduce CNS penetration.
  • SAR Studies : Test derivatives in vitro for cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition). highlights polyhydroquinolines as cardiovascular agents, suggesting similar frameworks for this compound optimization .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate byproducts (e.g., unreacted o-aminobenzophenone).
  • LC-MS/MS : Detect chlorinated side products (e.g., 6-chloro isomers) at ppm levels.
  • Validation : Follow ICH guidelines for LOD/LOQ (e.g., LOD <0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.